molecular formula C18H16N4O6 B11947311 Piperazine, 1,4-bis(4-nitrobenzoyl)- CAS No. 93065-62-4

Piperazine, 1,4-bis(4-nitrobenzoyl)-

Katalognummer: B11947311
CAS-Nummer: 93065-62-4
Molekulargewicht: 384.3 g/mol
InChI-Schlüssel: KZZNCJHPWZZHEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine, 1,4-bis(4-nitrobenzoyl)- is a chemical compound with the molecular formula C18H16N4O6. It is known for its unique structure, which includes a piperazine ring substituted with two 4-nitrobenzoyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1,4-bis(4-nitrobenzoyl)- typically involves the reaction of piperazine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for Piperazine, 1,4-bis(4-nitrobenzoyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Piperazine, 1,4-bis(4-nitrobenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of 1,4-bis(4-aminobenzoyl)piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Piperazine, 1,4-bis(4-nitrobenzoyl)- is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of Piperazine, 1,4-bis(4-nitrobenzoyl)- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The piperazine ring can also interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Piperazine, 1,4-bis(4-nitrobenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two 4-nitrobenzoyl groups makes it particularly useful in redox chemistry and as a precursor for further functionalization. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications .

Eigenschaften

CAS-Nummer

93065-62-4

Molekularformel

C18H16N4O6

Molekulargewicht

384.3 g/mol

IUPAC-Name

[4-(4-nitrobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C18H16N4O6/c23-17(13-1-5-15(6-2-13)21(25)26)19-9-11-20(12-10-19)18(24)14-3-7-16(8-4-14)22(27)28/h1-8H,9-12H2

InChI-Schlüssel

KZZNCJHPWZZHEZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.